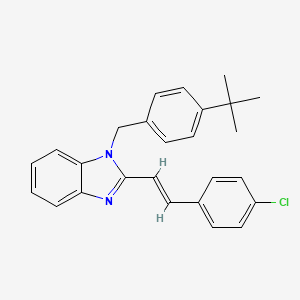

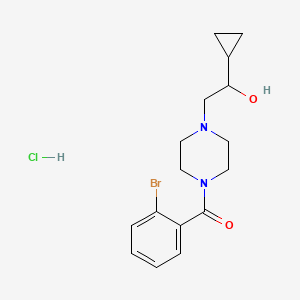

![molecular formula C17H16FN3O3S2 B2706116 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide CAS No. 1252919-51-9](/img/structure/B2706116.png)

2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

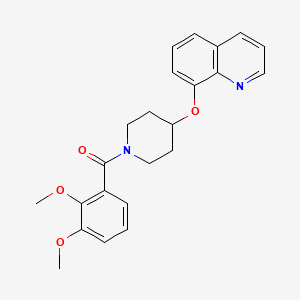

The compound is a thienopyrimidine derivative, which is a class of compounds known for their diverse biological activities . It has a sulfanyl group attached to the thienopyrimidine core and an acetamide group with a 3-fluoro-4-methoxyphenyl substituent .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. The thienopyrimidine core is a bicyclic system containing a thiophene (a five-membered ring with one sulfur atom) and a pyrimidine (a six-membered ring with two nitrogen atoms). The sulfanyl group (-SH) is attached to the thienopyrimidine core, and the acetamide group is substituted with a 3-fluoro-4-methoxyphenyl group .Aplicaciones Científicas De Investigación

Enzyme Inhibition and Anticancer Potential

Compounds structurally related to 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide have been identified as potent inhibitors of key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell proliferation, making them targets for anticancer drugs. A study by Gangjee et al. (2008) demonstrated that certain analogues are highly effective dual inhibitors of human TS and DHFR, suggesting potential for development as anticancer agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antitumor Activity

Further research has expanded on the antitumor applications of these compounds. For instance, Hafez and El-Gazzar (2017) synthesized novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives that displayed significant anticancer activity against various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma, suggesting the potential utility of these compounds in cancer therapy (Hafez & El-Gazzar, 2017).

Radioligand Imaging

In the realm of diagnostic imaging, derivatives of 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide have been explored for their potential as radioligands. Dollé et al. (2008) reported on the synthesis of DPA-714, a compound designed for labelling with fluorine-18 for in vivo imaging of the translocator protein (18 kDa) with positron emission tomography (PET), highlighting its potential in medical diagnostics and research into neuroinflammation (Dollé et al., 2008).

Quantum Chemical Insights and Drug Likeness

The quantum chemical analysis of related compounds, such as those by Mary et al. (2020), provides insights into their molecular structure, hydrogen-bonded interactions, and pharmacokinetic properties. This research supports the potential antiviral activity of these compounds, including their interaction with SARS-CoV-2 proteins, suggesting a promising avenue for the development of new antiviral drugs (Mary et al., 2020).

Synthesis of Novel Compounds

Research into the synthesis of new derivatives has also been a significant area of interest. For example, the work of Hossan et al. (2012) involved synthesizing a series of pyrimidinone and oxazinone derivatives fused with thiophene rings, which demonstrated good antimicrobial activity, underscoring the chemical versatility and potential therapeutic applications of these compounds (Hossan et al., 2012).

Safety and Hazards

Direcciones Futuras

Given the diverse biological activities of thienopyrimidines, this compound could be of interest for further study. Future research could focus on synthesizing the compound, studying its physical and chemical properties, determining its biological activity, and assessing its safety and potential uses .

Propiedades

IUPAC Name |

2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-fluoro-4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O3S2/c1-3-21-16(23)15-12(6-7-25-15)20-17(21)26-9-14(22)19-10-4-5-13(24-2)11(18)8-10/h4-8H,3,9H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOLSONKEBOHHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

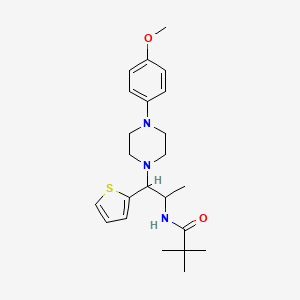

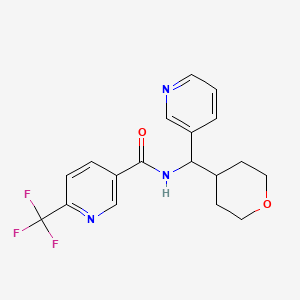

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2706042.png)

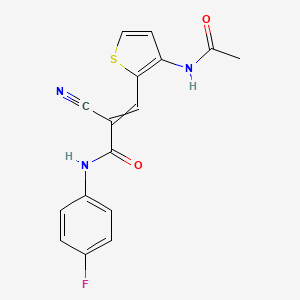

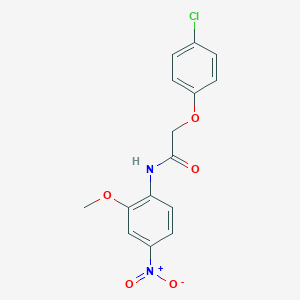

![N1-cyclopentyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2706046.png)

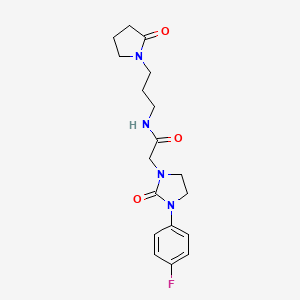

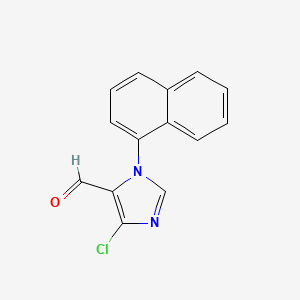

![(1,1-Dioxothiolan-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2706048.png)

![4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2706049.png)